molecular formula C17H21BrN6OS2 B14930075 2-{[5-(4-bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]acetamide

2-{[5-(4-bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]acetamide

Cat. No.: B14930075
M. Wt: 469.4 g/mol
InChI Key: ZRGMIKLZEMCVAX-UHFFFAOYSA-N
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Description

2-{[5-(4-BROMO-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]ACETAMIDE is a complex organic compound that features a combination of heterocyclic structures, including a thienyl, triazole, and pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-BROMO-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled through various organic reactions such as nucleophilic substitution, cyclization, and condensation reactions. Specific reaction conditions, including temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of raw materials, and implementing efficient purification techniques. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-BROMO-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The bromine atom in the thienyl ring can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution of the bromine atom can introduce various functional groups into the thienyl ring.

Scientific Research Applications

2-{[5-(4-BROMO-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of 2-{[5-(4-BROMO-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{[5-(4-BROMO-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]ACETAMIDE include:

  • 2-{[5-(4-BROMO-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]ACETOHYDRAZIDE
  • 2-{[5-(4-BROMO-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]ACETONITRILE

Uniqueness

The uniqueness of 2-{[5-(4-BROMO-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]ACETAMIDE lies in its specific combination of functional groups and heterocyclic structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H21BrN6OS2

Molecular Weight

469.4 g/mol

IUPAC Name

2-[[5-(4-bromothiophen-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]acetamide

InChI

InChI=1S/C17H21BrN6OS2/c1-11-7-12(2)24(22-11)6-4-5-19-15(25)10-27-17-21-20-16(23(17)3)14-8-13(18)9-26-14/h7-9H,4-6,10H2,1-3H3,(H,19,25)

InChI Key

ZRGMIKLZEMCVAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCCNC(=O)CSC2=NN=C(N2C)C3=CC(=CS3)Br)C

Origin of Product

United States

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